molecular formula C13H15N3O4S B7785384 Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B7785384
M. Wt: 309.34 g/mol
InChI Key: DSIAYRFORCXPSA-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyridopyrimidine class. This compound features a pyridopyrimidine core structure with various functional groups, including a mercapto group, a methoxyethyl group, and a carboxylate ester group. Its intricate structure makes it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridopyrimidine core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The mercapto group can be introduced through subsequent reactions involving thiol-containing reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development and therapeutic applications.

  • Industry: It can be utilized in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • Methyl 2-mercapto-1-methylimidazole

  • Methyl 2-mercapto-1-(2-methoxyethyl)-4-oxo-7-(3-pyridinyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Uniqueness: This compound is distinguished by its specific combination of functional groups and its pyridopyrimidine core, which confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 1-(2-methoxyethyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-7-6-8(12(18)20-3)9-10(14-7)16(4-5-19-2)13(21)15-11(9)17/h6H,4-5H2,1-3H3,(H,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIAYRFORCXPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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